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Compound of Interest

Compound Name: 1,3,5-Triazin-2-amine

Cat. No.: B031629

For researchers, scientists, and drug development professionals, understanding the precise
interactions between inhibitors and enzyme active sites is paramount. This guide provides a
comparative analysis of molecular docking studies focused on triazine-based inhibitors, a
versatile scaffold in medicinal chemistry, targeting a range of critical enzymes. By presenting
guantitative data, detailed experimental protocols, and clear visualizations, this resource aims
to facilitate the rational design of more potent and selective enzyme inhibitors.

Triazine derivatives have emerged as a promising class of compounds with a broad spectrum
of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]
[2] Their efficacy often stems from their ability to bind to and inhibit the function of key enzymes
involved in disease pathways. Molecular docking, a powerful computational technique, allows
for the prediction and analysis of these binding interactions at a molecular level, providing
invaluable insights for structure-based drug design.[3][4]

Comparative Docking Performance of Triazine
Inhibitors

The following tables summarize the quantitative data from various molecular docking studies,
offering a comparative overview of the binding affinities of different triazine derivatives against
their respective enzyme targets. These values, including docking scores, binding energies, and
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experimentally determined inhibitory concentrations (IC50), serve as crucial metrics for
evaluating and comparing the potential of these compounds.

Dihydrofolate Reductase (DHFR) Inhibitors

Dihydrofolate reductase is a well-established target for anticancer and antimicrobial therapies.
[5][6] Molecular docking studies have been instrumental in the development of potent triazine-
based DHFR inhibitors.

. Binding

Docking Score
Compound ID Energy IC50 (nM) Reference

(kcal/mol)

(kcallmol)

Compound A2 - - 7.46 [7]
Compound A5 - - 3.72 [7]
Compound B1 - - 6.46 [7]
Compound B3 - - 4.08 [7]
Methotrexate

: : : 7]
(Reference)

Note: Specific docking scores and binding energies were not always provided in the
summarized abstracts. The IC50 values represent the concentration of the inhibitor required to
reduce enzyme activity by 50%.

Kinase Inhibitors (ROCK1, PI3K, B-Raf, VEGFR-2)

Triazine derivatives have also been extensively studied as inhibitors of various protein kinases,
which play a central role in cell signaling and are frequently dysregulated in cancer.[8][9]
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Docking Score

Compound ID Target Enzyme IC50 (uM) Reference
(kcal/mol)

Compound 4b B-Raf (V600E) - - [8]
Compound 4c VEGFR-2 - - [8]
Compound 5g PI3K-a - 1.34 [8]
Sorafenib

B-Raf, VEGFR-2 - - [8]
(Reference)
LY294002

PI3K-a - - [8]
(Reference)

Note: A lower docking score generally indicates a more favorable binding interaction.[3]

Other Enzyme Targets

The versatility of the triazine scaffold allows it to target a diverse range of enzymes.
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Docking
Compound Target .
Score Ki (nM) IC50 (pM) Reference
ID Enzyme
(kcal/mol)
Triazine
o h-DAAO [10]
Derivative
Pyrazolo[1,5-
EGFR
aJ[7][11] (wildtype) 0.222
wi e
triazine 10 P
Pyrazolo[1,5-
EGFR
a|[7][11] (wildtype) 0.172
wi e
triazine 12 P
Pyrazolo[1,5- EGFR
aJ[7][11] (L858R 71.30
triazine 12 mutant)
Pyrazolo[1,5- EGFR
a][7][11] (T790M 421.53
triazine 12 mutant)
Erlotinib
EGFR [12]
(Reference)

Note: Ki represents the inhibition constant, another measure of inhibitor potency.

Visualizing the Inhibition: Pathways and Processes

To better understand the context of triazine inhibition, the following diagrams illustrate a

generalized enzyme inhibition pathway and a typical molecular docking workflow.

© 2025 BenchChem. All rights reserved.

4/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9079910/
https://pubmed.ncbi.nlm.nih.gov/27886545/
https://pubmed.ncbi.nlm.nih.gov/23340525/
https://pubmed.ncbi.nlm.nih.gov/27886545/
https://pubmed.ncbi.nlm.nih.gov/23340525/
https://pubmed.ncbi.nlm.nih.gov/27886545/
https://pubmed.ncbi.nlm.nih.gov/23340525/
https://pubmed.ncbi.nlm.nih.gov/27886545/
https://pubmed.ncbi.nlm.nih.gov/23340525/
https://www.researchgate.net/publication/372805176_Synthesis_enzyme_inhibition_and_molecular_docking_studies_of_pyrazolo15-a135_triazine_derivatives_as_potential_antioxidant_agents
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031629?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Generalized Enzyme Inhibition Pathway
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Typical Molecular Docking Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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